Cas no 14714-24-0 (6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid)
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
- Imidazo[1,2-b]pyridazine-2-carboxylicacid, 6-chloro-
- MFCD04974055
- FT-0645468
- IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLIC ACID, 6-CHLORO-
- W-205652
- AKOS006223167
- AN-584/43408295
- EN300-86221
- HTUZJYQXKFDVLT-UHFFFAOYSA-N
- 14714-24-0
- 6-chloro-imidazo[1,2-b]pyridazine-2-carboxylic acid
- SY006970
- PB23408
- SCHEMBL2381688
- A808614
- BB 0259722
- DTXSID80383282
- CS-0043062
- PS-5996
- 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, AldrichCPR
- 6-Chloro-imidazo[1,2-b]pyridazine-2-carboxylic Acid;
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- MDL: MFCD04974055
- Inchi: 1S/C7H4ClN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
- InChI Key: HTUZJYQXKFDVLT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC(C(=O)O)=CN2N=1
Computed Properties
- Exact Mass: 196.99900
- Monoisotopic Mass: 196.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.5A^2
- XLogP3: 1.1
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.75
- Melting Point: 248-249 °C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.757
- PSA: 67.49000
- LogP: 1.08090
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51790-1/G |
6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLIC ACID |
14714-24-0 | 97% | 1g |
$124 | 2023-09-17 | |
| AstaTech | 51790-5/G |
6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLIC ACID |
14714-24-0 | 97% | 5g |
$373 | 2023-09-17 | |
| AstaTech | 51790-10/G |
6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLIC ACID |
14714-24-0 | 97% | 10/G |
$560 | 2021-07-03 | |
| Alichem | A029189401-5g |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
14714-24-0 | 97% | 5g |
$304.78 | 2022-04-02 | |
| Alichem | A029189401-10g |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
14714-24-0 | 97% | 10g |
$583.44 | 2022-04-02 | |
| Fluorochem | 034061-1g |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
14714-24-0 | 95% | 1g |
£69.00 | 2022-03-01 | |
| Fluorochem | 034061-5g |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
14714-24-0 | 95% | 5g |
£226.00 | 2022-03-01 | |
| Fluorochem | 034061-10g |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
14714-24-0 | 95% | 10g |
£440.00 | 2022-03-01 | |
| TRC | C366900-250mg |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid |
14714-24-0 | 250mg |
$ 110.00 | 2023-09-08 | ||
| TRC | C366900-500mg |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid |
14714-24-0 | 500mg |
$ 161.00 | 2023-09-08 |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Suppliers
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Introduction to 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS No. 14714-24-0)
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 14714-24-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridazine class, a structural motif known for its versatile biological activities and potential therapeutic applications. The presence of a chlorine substituent at the 6-position of the imidazopyridazine core enhances its reactivity and influences its pharmacological properties, making it a valuable scaffold for drug discovery.
The structural framework of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid consists of a fused ring system comprising an imidazole ring and a pyridazine ring, connected at the 1 and 2 positions, respectively. The carboxylic acid functionality at the 2-position provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. This compound has been extensively studied for its potential role in modulating various biological pathways, particularly those involving inflammation, immune response, and cancer progression.
In recent years, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid has been explored as a key intermediate in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that exhibit inhibitory effects on enzymes and receptors implicated in disease mechanisms. For instance, studies have demonstrated its ability to interact with cytoprotective and anti-inflammatory targets, suggesting its utility in treating chronic inflammatory disorders and autoimmune diseases.
One of the most compelling aspects of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is its potential in oncology research. Preclinical studies have indicated that derivatives of this compound can selectively inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways. The chlorine atom at the 6-position plays a crucial role in modulating these interactions, enhancing binding affinity and improving pharmacokinetic profiles. These findings have prompted further investigation into its role as a lead compound for developing next-generation anticancer therapies.
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylic acid moiety. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for industrial applications.
From a pharmacological perspective, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid has shown promise in preclinical models due to its ability to modulate multiple targets simultaneously. This polypharmacological activity makes it an attractive candidate for developing combination therapies that can address complex diseases more effectively. Additionally, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when used in conjunction with other drugs.
The safety profile of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is another critical consideration in its development as a therapeutic agent. Preliminary toxicology studies have indicated that this compound is well-tolerated at moderate doses, with minimal adverse effects observed in animal models. However, further studies are necessary to fully assess its long-term safety and potential side effects before human clinical trials can commence.
In conclusion,6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS No. 14714-24-0) represents a significant advancement in pharmaceutical research due to its unique structural properties and diverse biological activities. Its potential applications in treating inflammatory diseases and cancer highlight its importance as a lead compound for drug development. As research continues to uncover new therapeutic possibilities,6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is poised to play a pivotal role in shaping the future of medicinal chemistry.
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